

Spectroscopic Profile of 2-Phenylacrylic Acid: A Technical Guide

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Compound of Interest

Compound Name: 2-Phenylacrylic acid

Cat. No.: B139856

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Introduction

2-Phenylacrylic acid, also known as atropic acid, is a carboxylic acid with the chemical formula $C_9H_8O_2$. Its structure, featuring a phenyl group and an acrylic acid moiety, makes it a valuable building block in organic synthesis and a subject of interest in pharmaceutical development. A thorough understanding of its spectroscopic characteristics is fundamental for its identification, purity assessment, and the analysis of reaction pathways involving this compound. This guide provides a detailed overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **2-phenylacrylic acid**, tailored for researchers, scientists, and professionals in drug development.

Spectroscopic Data

The spectroscopic data for **2-phenylacrylic acid** are summarized in the following tables. This information is critical for the structural elucidation and quality control of the compound.

Table 1: 1H NMR Spectroscopic Data for 2-Phenylacrylic Acid

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.43-7.47	m	2H	C ₆ H ₅ (ortho-protons)
7.35-7.41	m	3H	C ₆ H ₅ (meta- and para-protons)
6.56	s	1H	=CH ₂ (vinylic proton)
6.04	s	1H	=CH ₂ (vinylic proton)

Solvent: CDCl₃, Frequency: 400 MHz[1]

Table 2: ¹³C NMR Spectroscopic Data for 2-Phenylacrylic Acid

Chemical Shift (δ) ppm	Assignment
172.22	C=O (Carboxylic Acid)
140.78	=C< (Quaternary vinylic carbon)
136.25	C (Aromatic quaternary carbon)
129.55	CH (Aromatic)
128.59	CH (Aromatic)
128.50	=CH ₂ (Vinylic carbon)
128.28	CH (Aromatic)

Solvent: CDCl₃, Frequency: 100 MHz[1]

Table 3: IR Spectroscopic Data for 2-Phenylacrylic Acid

Wavenumber (cm ⁻¹)	Interpretation
~1706	C=O stretch (Carboxylic Acid)

Sample preparation: KBr pellet[1]

Table 4: Mass Spectrometry Data for 2-Phenylacrylic Acid

m/z	Relative Intensity	Assignment
148	High	[M] ⁺ (Molecular Ion)
103	High	[M - COOH] ⁺
77	Medium	[C ₆ H ₅] ⁺

Ionization method: Electron Ionization (EI)[\[2\]](#)[\[3\]](#)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific instrument parameters may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of **2-phenylacrylic acid** was dissolved in deuterated chloroform (CDCl₃). The ¹H NMR spectrum was recorded on a 400 MHz spectrometer, and the ¹³C NMR spectrum was recorded on a 100 MHz spectrometer.[\[1\]](#) Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

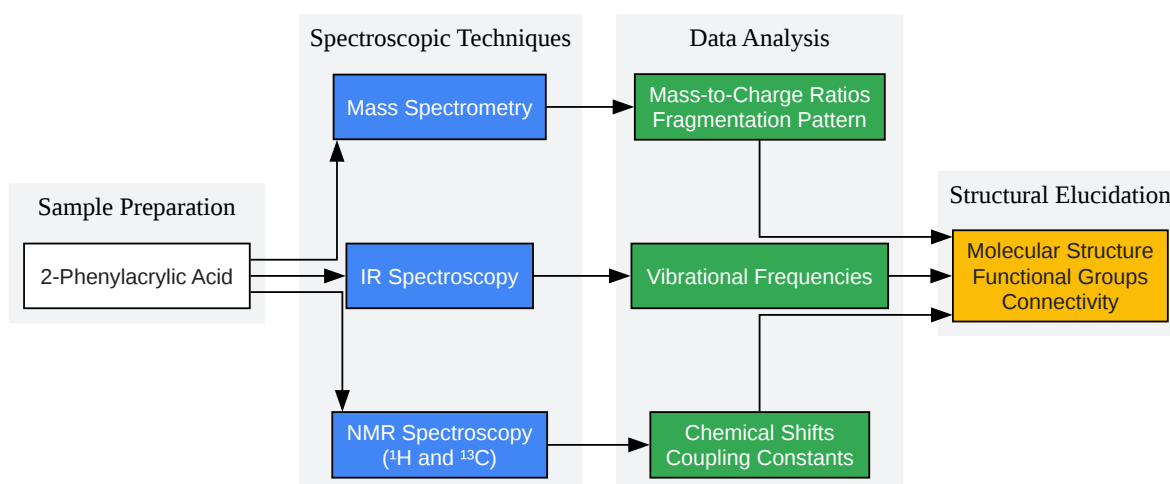
The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of **2-phenylacrylic acid** was mixed with potassium bromide (KBr) and pressed into a thin pellet.[\[1\]](#) The spectrum was recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum was acquired using a mass spectrometer with an electron ionization (EI) source. The sample was introduced into the instrument, and the resulting fragments were analyzed based on their mass-to-charge ratio (m/z).[\[2\]](#)[\[3\]](#)

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of **2-Phenylacrylic Acid**.



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Caption: Workflow for the spectroscopic characterization of **2-Phenylacrylic acid**.

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References

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